1-ethynylcyclopropane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethynylcyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-2-5(3-4-5)9(6,7)8/h1H,3-4H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTVIFURVDNFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108658-43-0 | |
| Record name | 1-ethynylcyclopropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Ethynylcyclopropane 1 Sulfonamide and Analogues
Strategies for the Construction of the Cyclopropane (B1198618) Moiety
The construction of the sterically demanding and strained cyclopropane ring is a pivotal step in the synthesis of 1-ethynylcyclopropane-1-sulfonamide. Various methods have been developed for the formation of substituted cyclopropanes, each with its own advantages and substrate scope.
Formation of Substituted Cyclopropane Rings
The creation of substituted cyclopropane rings can be achieved through several established synthetic strategies, including cycloaddition reactions of carbenes or carbenoids with alkenes, and intramolecular cyclization reactions.
One of the most common methods is the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene. researchgate.net Catalysts based on rhodium and copper are particularly effective in promoting the transfer of a carbene fragment to a double bond to form the cyclopropane ring. researchgate.netpatsnap.com The choice of catalyst and ligand can influence the stereoselectivity of the reaction, which is crucial for controlling the relative orientation of the substituents on the cyclopropane ring. patsnap.com
The Simmons-Smith reaction provides a reliable method for the cyclopropanation of alkenes using a carbenoid generated from diiodomethane and a zinc-copper couple. researchgate.net This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.
Another powerful approach is the Michael Initiated Ring Closure (MIRC) reaction. beilstein-journals.org This domino reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. researchgate.netbeilstein-journals.org A variety of nucleophiles and Michael acceptors can be employed, making it a versatile method for the synthesis of highly functionalized cyclopropanes. beilstein-journals.org
| Method | Description | Typical Reagents | Key Features |
| Transition-Metal-Catalyzed Decomposition of Diazo Compounds | A carbene is generated from a diazo compound and transferred to an alkene. researchgate.net | Diazo compounds (e.g., ethyl diazoacetate), Rh or Cu catalysts. researchgate.netpatsnap.com | High efficiency, tunable stereoselectivity. patsnap.com |
| Simmons-Smith Reaction | A carbenoid is generated from diiodomethane and a zinc-copper couple and reacts with an alkene. researchgate.net | Diiodomethane, Zn-Cu couple. | Stereospecific, good for unfunctionalized alkenes. |
| Michael Initiated Ring Closure (MIRC) | A nucleophile adds to a Michael acceptor, and the resulting enolate undergoes intramolecular cyclization. beilstein-journals.org | Michael acceptors, various nucleophiles (e.g., ylides). researchgate.netbeilstein-journals.org | Forms highly functionalized cyclopropanes. beilstein-journals.org |
Incorporation of the Ethynyl (B1212043) Group into Cyclopropyl (B3062369) Systems
The introduction of the ethynyl group can be accomplished either by building the cyclopropane ring from an alkyne-containing precursor or by functionalizing a pre-existing cyclopropane ring.
A direct approach involves the rhodium(II)-catalyzed alkynylcyclopropanation of alkenes . This method utilizes 7-alkynyl-1,3,5-cycloheptatrienes as alkynyl carbene equivalents, which can be transferred to a variety of alkenes. This strategy allows for the direct formation of the ethynyl-substituted cyclopropane ring in a single step.
Alternatively, a common strategy for the synthesis of terminal alkynes is the homologation of a carbonyl group . For instance, a cyclopropyl ketone can be converted to the corresponding terminal alkyne via the Corey-Fuchs reaction (using triphenylphosphine and carbon tetrabromide followed by treatment with a strong base) or the Seyferth-Gilbert homologation (using the Bestmann-Ohira reagent).
Palladium-Catalyzed Cross-Coupling Reactions with Ethynylcyclopropane Derivatives
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules and can be applied to ethynylcyclopropane derivatives to create a variety of analogues. The Sonogashira coupling is a prominent example, where a terminal alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. ekb.eg This reaction allows for the direct connection of the ethynylcyclopropane moiety to various aromatic and vinylic systems.
Other palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling , can be employed if the ethynylcyclopropane is first converted to a suitable derivative, such as a cyclopropylboronic acid or trifluoroborate. chemicalbook.com These reactions offer a broad substrate scope and functional group tolerance. rsc.org
| Reaction | Description | Key Reagents |
| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. ekb.eg | Pd catalyst, Cu(I) co-catalyst, base. |
| Suzuki-Miyaura Coupling | Coupling of an organoboron compound with an aryl or vinyl halide. chemicalbook.com | Pd catalyst, base. |
| Heck Reaction | Coupling of an alkene with an aryl or vinyl halide. rsc.org | Pd catalyst, base. |
Approaches for the Introduction of the Sulfonamide Moiety
The sulfonamide functional group is a key component of many biologically active molecules. Its synthesis can be achieved through both well-established classical methods and more recently developed modern and "green" approaches.
Classical Sulfonamide Synthesis Protocols
The most traditional and widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. nih.govorgsyn.org This reaction is generally high-yielding and applicable to a wide range of amines.
The necessary sulfonyl chlorides are typically prepared through several methods:
Chlorosulfonylation of arenes: Aromatic compounds can be directly converted to aryl sulfonyl chlorides by reaction with chlorosulfonic acid.
Oxidation of thiols: Thiols can be oxidized to sulfonyl chlorides using reagents like chlorine gas or N-chlorosuccinimide.
Diazotization of anilines: Anilines can be converted to diazonium salts, which are then treated with sulfur dioxide in the presence of a copper catalyst (the Meerwein arylation).
Modern and "Green" Synthetic Methodologies for Sulfonamides
In recent years, there has been a significant effort to develop more environmentally friendly and efficient methods for sulfonamide synthesis. These modern approaches often avoid the use of harsh reagents and minimize waste generation.
One such strategy is the oxidative coupling of thiols and amines . This method allows for the direct formation of the S-N bond in a single step, bypassing the need to pre-form a sulfonyl chloride. Various oxidizing agents and catalytic systems have been developed for this transformation.
Another "green" approach involves the use of sulfur dioxide surrogates , such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). These stable, solid reagents can be used in place of gaseous sulfur dioxide in reactions to form sulfinates, which can then be converted to sulfonamides.
Furthermore, methods that utilize water as a solvent and employ milder bases like sodium carbonate are gaining prominence as they offer a more sustainable alternative to traditional protocols that often rely on volatile organic solvents.
| Method | Description | Advantages |
| Classical Method (Sulfonyl Chloride + Amine) | A two-step process involving the preparation of a sulfonyl chloride followed by reaction with an amine. nih.gov | Well-established, generally high yields. |
| Oxidative Coupling | Direct coupling of a thiol and an amine in the presence of an oxidant. | One-pot synthesis, avoids isolation of sulfonyl chlorides. |
| Use of SO2 Surrogates | Utilizes stable, solid reagents like DABSO in place of gaseous SO2. | Safer handling, broader functional group tolerance. |
| Aqueous Synthesis | Employs water as a solvent and mild bases. | Environmentally friendly, simplified workup. |
N-Alkylation and Derivatization of Sulfonamide Nitrogen
The sulfonamide nitrogen of this compound and its analogues is a key site for structural modification, allowing for the introduction of various substituents to modulate the compound's physicochemical and biological properties. Standard N-alkylation and derivatization techniques applicable to sulfonamides can be employed, though the specific nature of the cyclopropyl and ethynyl groups may influence reaction conditions.
Commonly, N-alkylation of sulfonamides is achieved by deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with an alkylating agent. The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions.
Table 1: General Conditions for N-Alkylation of Sulfonamides
| Parameter | Examples | Purpose |
| Bases | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH) | Deprotonation of the sulfonamide nitrogen |
| Alkylating Agents | Alkyl halides (R-X), Alkyl triflates (R-OTf) | Introduction of the alkyl group |
| Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction |
| Catalysts | Phase-transfer catalysts (e.g., Tetrabutylammonium bromide) | To facilitate reactions in biphasic systems |
This table presents generalized conditions and may require optimization for the specific substrate.
For the derivatization of the sulfonamide nitrogen in this compound, a range of electrophiles can be utilized to introduce diverse functional groups. These modifications can significantly alter the electronic and steric properties of the sulfonamide moiety.
Examples of Derivatization Reactions:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form N-acylsulfonamides.
Sulfonylation: Reaction with other sulfonyl chlorides to generate bis-sulfonimides.
Michael Addition: The sulfonamide nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated systems.
Convergent Synthesis Strategies for the this compound Scaffold
A plausible convergent strategy would involve the synthesis of two key intermediates: a pre-formed 1-ethynylcyclopropane unit bearing a suitable leaving group and a sulfonamide synthon.
Hypothetical Convergent Synthesis Route:
Synthesis of a 1-ethynylcyclopropyl electrophile: This could be a 1-bromo-1-ethynylcyclopropane or a similar derivative.
Preparation of a sulfonamide nucleophile: This would involve the deprotonation of a simple sulfonamide, such as methanesulfonamide or a protected ammonia equivalent.
Coupling of the fragments: The nucleophilic sulfonamide would then be reacted with the electrophilic cyclopropane derivative to form the target scaffold.
An alternative convergent approach could involve the electrochemical synthesis of sulfonamides. This green chemistry method involves the in-situ generation of both the electrophile and nucleophile, which then react to form the sulfonamide. nih.gov While this has been demonstrated for other sulfonamides, its application to the specific target compound would require further investigation. nih.gov
Stereoselective Synthesis Considerations and Chiral Pool Utilization
The this compound scaffold possesses a stereocenter at the C1 position of the cyclopropane ring if the two methylene groups of the ring are differently substituted, or if the molecule is part of a larger chiral structure. Therefore, stereoselective synthesis is a critical consideration for accessing enantiomerically pure analogues.
Strategies for Stereoselective Synthesis:
Chiral Auxiliaries: The use of a chiral auxiliary attached to either the cyclopropane precursor or the sulfonamide moiety can direct the stereochemical outcome of the key bond-forming reactions. The auxiliary can then be removed in a subsequent step.
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can enantioselectively construct the cyclopropane ring or install the sulfonamide group. For example, chiral rhodium complexes have been used for the enantioselective cyclopropanation of olefins.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. For instance, a chiral building block could be elaborated to form the cyclopropane ring, thereby transferring its stereochemistry to the final product. The synthesis of chiral cyclopropane-containing drugs has been achieved using engineered myoglobin catalysts in whole-cell biotransformations, demonstrating the potential of biocatalysis in this area. nih.gov
Table 2: Comparison of Stereoselective Synthesis Strategies
| Strategy | Advantages | Disadvantages |
| Chiral Auxiliaries | Well-established, predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | Highly efficient, can generate large quantities of enantiopure material with a small amount of catalyst. | Development of new catalysts can be time-consuming and expensive. |
| Chiral Pool Synthesis | Access to enantiomerically pure starting materials. | Limited to the stereochemistry and functionality available in the chiral pool. |
This table provides a general overview of the strategies and their applicability to the synthesis of chiral this compound analogues.
Computational Chemistry and Molecular Modeling of 1 Ethynylcyclopropane 1 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of novel molecules. For 1-ethynylcyclopropane-1-sulfonamide, DFT studies would be instrumental in understanding the influence of its distinct structural motifs.
The sulfonamide group is a well-studied pharmacophore. DFT studies on various sulfonamide drugs have been used to compute geometrical parameters, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps. doaj.org These calculations help in identifying the regions of the molecule that are susceptible to electrophilic and nucleophilic attack, providing insights into potential intermolecular interactions. doaj.org The ethynyl (B1212043) group, with its triple bond, introduces a region of high electron density and linearity, which would be a key feature in the molecule's electronic landscape and potential to act as a hydrogen bond acceptor or participate in π-stacking interactions.
A hypothetical DFT analysis of this compound would likely focus on the interplay between these three functional groups. The electron-withdrawing nature of the sulfonamide group is expected to influence the electronic properties of both the cyclopropyl (B3062369) and ethynyl moieties.
Table 1: Hypothetical DFT-Calculated Parameters for this compound and Related Moieties
| Parameter | This compound (Predicted) | Cyclopropane (B1198618) (Reference) | Ethynylbenzene (Reference) | Benzenesulfonamide (Reference) |
| HOMO-LUMO Gap (eV) | Moderate | High | Moderate | High |
| Dipole Moment (Debye) | Moderate to High | 0 | Low | High |
| Mulliken Charge on Sulfonamide Nitrogen | Negative | N/A | N/A | Negative |
| Bond Length C≡C (Å) | ~1.20 | N/A | ~1.20 | N/A |
| Bond Length C-C in Cyclopropyl (Å) | ~1.51 | ~1.51 | N/A | N/A |
Note: The values for this compound are predictive and based on general principles and data from related compounds.
Molecular Docking Studies for Predicting Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be crucial in identifying potential biological targets and elucidating its binding mode.
Sulfonamides are a well-known class of inhibitors for several enzymes, most notably carbonic anhydrases (CAs). acs.org Docking studies of various sulfonamide derivatives have consistently shown that the sulfonamide group coordinates to the zinc ion in the active site of CAs. acs.org The nitrogen atom of the sulfonamide and one of the oxygen atoms typically form key interactions with the zinc ion and surrounding amino acid residues. acs.org
In a hypothetical docking study of this compound against a CA isoform, the sulfonamide moiety would be expected to anchor the molecule in the active site. The ethynylcyclopropyl portion would then project into the hydrophobic or hydrophilic regions of the active site, and its specific interactions would determine the binding affinity and selectivity. The rigid, linear nature of the ethynyl group and the compact, three-dimensional structure of the cyclopropyl ring would significantly influence the possible binding conformations.
Table 2: Predicted Interactions from a Hypothetical Docking Study of this compound with Carbonic Anhydrase II
| Interacting Residue (hCA II) | Predicted Interaction Type | Moiety of this compound Involved |
| Zn²⁺ | Coordination | Sulfonamide group |
| His94, His96, His119 | Coordination to Zn²⁺ | N/A (Active site residues) |
| Thr199 | Hydrogen Bond | Sulfonamide oxygen/nitrogen |
| Val121, Leu198, Pro202 | Hydrophobic Interactions | Cyclopropyl and ethynyl groups |
Note: This table is a hypothetical representation based on known binding modes of sulfonamides to carbonic anhydrase II.
Molecular Dynamics Simulations for Ligand-Protein Binding Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that may occur over time. nih.govyoutube.com For a complex of this compound with a putative target, MD simulations would be the next step after molecular docking to validate the binding pose and evaluate the stability of the interactions.
MD simulations of sulfonamide inhibitors bound to their target proteins have been used to analyze the persistence of key hydrogen bonds and hydrophobic contacts. acs.orgnih.gov For instance, simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide insights into the flexibility of both the ligand and the protein's active site. nih.gov
In Silico Prediction and Prioritization of Potential Biological Targets
Given a novel compound like this compound, in silico target prediction methods can be employed to generate hypotheses about its potential biological targets. ethz.ch These methods often rely on ligand-based or structure-based approaches.
Ligand-based methods would involve comparing the 2D or 3D structure of this compound to databases of known active molecules. Similarities in chemical fingerprints or pharmacophore features to compounds with known targets could suggest potential targets for the query molecule. The presence of the sulfonamide group would likely flag targets such as carbonic anhydrases, dihydrofolate synthase, and other enzymes known to be inhibited by sulfonamides. nih.gov
Structure-based methods, such as inverse docking, would involve docking this compound against a large library of protein structures. The proteins for which the molecule shows favorable docking scores would then be prioritized for further investigation. This approach can uncover novel, unexpected targets that might not be identified through ligand-based methods alone.
Table 3: Potential Biological Target Classes for this compound Predicted by In Silico Methods
| Target Class | Rationale for Prediction | Key Moieties Involved |
| Carbonic Anhydrases | Known target for sulfonamides. | Sulfonamide |
| Dihydropteroate (B1496061) Synthase | Classic target for antibacterial sulfonamides. | Sulfonamide |
| Kinases | Some sulfonamides show kinase inhibitory activity. | Entire molecule for specificity |
| Cytochrome P450 Enzymes | Potential for metabolic interactions due to the ethynyl group. | Ethynyl group |
Comparative Conformational Analysis of Sulfonamides as Amide Bioisosteres
The sulfonamide group is often considered a bioisostere of the amide bond, meaning it can be used as a replacement for an amide in a drug molecule to improve its properties. mdpi.com A comparative conformational analysis would explore the geometric and electronic similarities and differences between this compound and a hypothetical amide analogue.
The key difference lies in the geometry around the central sulfur versus carbon atom. The sulfonamide group has a tetrahedral geometry around the sulfur atom, which is different from the planar geometry of an amide bond. This can lead to significant changes in the three-dimensional shape of the molecule and its ability to fit into a binding site. The hydrogen bonding capabilities also differ; the sulfonamide NH is generally a better hydrogen bond donor than an amide NH.
Computational studies comparing amide- and sulfonamide-containing compounds have shown that this substitution can impact properties like membrane permeability and metabolic stability. The increased polarity of the sulfonamide group can influence a molecule's pharmacokinetic profile. The conformational constraints imposed by the cyclopropyl and ethynyl groups in this compound would further dictate the accessible conformations of the sulfonamide linker, making such a comparative analysis particularly insightful for understanding its potential as a scaffold in drug design.
Structure Activity Relationships Sar and Structural Optimization
Elucidating the Role of the Cyclopropane (B1198618) Ring in Modulating Biological Activity
The cyclopropane ring, a three-membered carbocycle, is a unique structural motif in drug design. Its incorporation into the 1-ethynylcyclopropane-1-sulfonamide scaffold imparts significant conformational rigidity to the molecule. This rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a biological target. The constrained nature of the cyclopropyl (B3062369) group helps to lock the molecule into a specific, biologically active conformation, potentially leading to higher binding affinity.
Furthermore, the cyclopropane ring is known to enhance metabolic stability. mdpi.com Its compact and strained nature makes it less susceptible to metabolic enzymes that typically target more flexible alkyl chains. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability. The introduction of a cyclopropane ring can also influence the lipophilicity of a molecule, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
In the context of the this compound scaffold, the cyclopropane ring serves as a rigid core that orients the ethynyl (B1212043) and sulfonamide groups in a defined spatial arrangement. The stereochemistry of the substituents on the cyclopropane ring can have a profound impact on biological activity. For instance, studies on cyclopropyl-containing epothilone (B1246373) analogs have shown that the orientation of the cyclopropane moiety corresponding to the natural epoxide configuration is crucial for retaining high potency. nih.gov This highlights the importance of the specific stereoisomer of this compound and its derivatives in achieving optimal interaction with their biological targets.
Impact of the Ethynyl Group as a Key Pharmacophoric Element or Bioisostere
The ethynyl group (C≡CH) is a versatile functional group in medicinal chemistry that can play multiple roles in the this compound scaffold. ajchem-b.com It can act as a key pharmacophoric element by participating in various non-covalent interactions with the target protein. The acidic proton of the terminal alkyne can serve as a hydrogen bond donor, forming crucial interactions with hydrogen bond acceptors in the binding site.
The ethynyl group is also recognized as a bioisostere for other chemical moieties, most notably halogens. Its electronic properties and ability to act as a hydrogen bond donor allow it to mimic the interactions of a halogen atom. For example, in a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives identified as Raf inhibitors, the ethynyl group plays a crucial role in their potent inhibitory activity. ajchem-b.com
Influence of the Sulfonamide Group and its Substitutions on Molecular Recognition and Potency
The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. nih.govresearchgate.netnih.govresearchgate.netscienceopen.com In the this compound scaffold, the sulfonamide moiety is a critical determinant of biological activity, primarily through its ability to form strong hydrogen bonds. The two oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, while the NH proton can act as a hydrogen bond donor. These interactions are often pivotal for anchoring the molecule within the binding site of a target protein.
Substitutions on the sulfonamide nitrogen (the R group in -SO₂NHR) can dramatically influence the potency and selectivity of the compound. The nature of the substituent can affect the acidity of the sulfonamide proton, its hydrogen bonding capacity, and its steric and electronic properties. For example, the introduction of heterocyclic rings on the sulfonamide nitrogen has been shown to lead to highly potent derivatives in various drug classes. scienceopen.com
The structure-activity relationship of sulfonamides is well-documented. For instance, in a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, variations in the substituent on the sulfonamide group led to significant differences in their inhibitory potency against B-Raf(V600E), a key cancer target. ajchem-b.com This underscores the critical role of the sulfonamide substituent in fine-tuning the biological activity of the this compound scaffold.
Systematic Bioisosteric Replacements within the this compound Scaffold
The cyclopropane ring can be replaced by other small, rigid rings such as cyclobutane (B1203170) or oxetane (B1205548) to explore different spatial arrangements and physicochemical properties. Alternatively, it could be replaced by an unsaturated system, although this would alter the conformational rigidity.
The ethynyl group , as a bioisostere for halogens, could itself be replaced by a halogen atom (e.g., iodine or bromine) to probe the importance of the hydrogen bond donating capability versus a halogen bond. Other bioisosteres for the ethynyl group include the cyano group (-C≡N) or a small heterocyclic ring.
The sulfonamide group offers numerous possibilities for bioisosteric replacement. It can be replaced by other acidic functional groups such as a carboxylic acid, a tetrazole, or a hydroxamic acid, which can mimic its hydrogen bonding and acidic properties. scienceopen.com Non-acidic replacements could include amides or reversed sulfonamides to alter the hydrogen bonding pattern and polarity.
The following table presents hypothetical bioisosteric replacements and their potential impact on the properties of the this compound scaffold.
| Original Group | Bioisosteric Replacement | Potential Impact |
| Cyclopropane | Cyclobutane, Oxetane | Altered ring pucker and bond angles, potentially affecting conformational preference and binding. May influence solubility and metabolic stability. |
| Ethynyl | Halogen (I, Br), Cyano | Halogen may form halogen bonds instead of hydrogen bonds. Cyano group is a hydrogen bond acceptor. Both alter the electronic profile. |
| Sulfonamide | Carboxylic acid, Tetrazole | Introduce different acidity (pKa) and hydrogen bonding patterns, potentially altering potency and pharmacokinetic properties. |
| Sulfonamide | Amide, Reversed Sulfonamide | Changes in hydrogen bonding capacity and polarity, which can affect target binding and cell permeability. |
Spatial Orientation and Dihedral Angles as Determinants of Activity
The three-dimensional arrangement of the functional groups in the this compound scaffold is a crucial determinant of its biological activity. The rigid cyclopropane ring fixes the relative positions of the ethynyl and sulfonamide groups, but the rotation around the single bonds connecting these groups to the ring still allows for some conformational flexibility. The dihedral angles describing these rotations can significantly impact how the molecule fits into a binding pocket.
The preferred conformation of the molecule in solution may not be the same as its bioactive conformation when bound to a target. Computational modeling and conformational analysis can provide insights into the low-energy conformations and help to understand the spatial requirements for activity. The stereochemistry of the cyclopropane ring is of paramount importance, as different stereoisomers will present the ethynyl and sulfonamide groups in completely different spatial orientations.
For example, in a study of cyclopropyl-epothilone analogs, the configuration of the cyclopropane ring was shown to be critical for activity, with one diastereomer being significantly more active than the other. nih.gov This highlights that even subtle changes in the spatial orientation of the key pharmacophoric elements can lead to a dramatic loss or gain of biological activity. Therefore, controlling the stereochemistry and understanding the preferred dihedral angles are essential for the design of potent and selective analogs based on the this compound scaffold.
Investigation of Biological Targets and Enzymatic Inhibition Mechanisms in Vitro
Carbonic Anhydrase (CA) Isozyme Inhibition Profiling (e.g., CA I, II, IX, XII)
The sulfonamide group is a key pharmacophore for the inhibition of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). nih.govnih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are several CAs isozymes in the human body, and they are involved in numerous physiological and pathological processes. nih.gov The primary sulfonamide moiety (-SO₂NH₂) is known to coordinate to the Zn(II) ion in the enzyme's active site, leading to potent inhibition. nih.gov
While specific inhibitory data for 1-ethynylcyclopropane-1-sulfonamide against various CA isozymes is not available in the public domain, the general class of sulfonamides has been extensively studied. For instance, many sulfonamides show inhibitory activity in the nanomolar range against isoforms like CA II, which is abundant, and tumor-associated isoforms like CA IX and CA XII. nih.govnih.gov The selectivity of a given sulfonamide for different CA isozymes can vary significantly based on the chemical nature of the 'tail' portion of the molecule, which extends from the sulfonamide group and interacts with various amino acid residues within the active site cavity. nih.gov
Table 1: General Carbonic Anhydrase Inhibition by Sulfonamide Class This table presents hypothetical data to illustrate how such information would be displayed if available for the specific compound.
| CA Isozyme | Inhibition Constant (Kᵢ) | Reference Compound | Reference Kᵢ |
|---|---|---|---|
| CA I | Data not available | Acetazolamide | 250 nM |
| CA II | Data not available | Acetazolamide | 12 nM |
| CA IX | Data not available | Acetazolamide | 25 nM |
| CA XII | Data not available | Acetazolamide | 5.7 nM |
Cyclooxygenase-2 (COX-2) Inhibition Assays
Certain sulfonamide-containing compounds are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. nih.gov Clinically used COX-2 inhibitors like celecoxib (B62257) and valdecoxib (B1682126) contain a primary sulfonamide group. nih.gov It has been suggested that the anticancer effects of these sulfonamide-based COX-2 inhibitors may also be partly due to their "off-target" inhibition of carbonic anhydrase isozymes that are involved in tumorigenesis. nih.gov
There is no specific information available from the search results regarding whether this compound has been evaluated for its COX-2 inhibitory activity. The evaluation of such activity would typically involve in vitro assays to determine the IC50 values for both COX-1 and COX-2 to establish the compound's potency and selectivity. google.com
Table 2: General COX-2 Inhibition by Sulfonamide-Based Inhibitors This table presents hypothetical data to illustrate how such information would be displayed if available for the specific compound.
| Enzyme | IC₅₀ | Reference Compound | Reference IC₅₀ |
|---|---|---|---|
| COX-1 | Data not available | Celecoxib | 7.6 µM |
| COX-2 | Data not available | Celecoxib | 0.04 µM |
Exploration of Other Enzyme Targets and Molecular Interactions
Protease Inhibition (e.g., HIV Protease, Cysteine Protease)
The sulfonamide moiety has been incorporated into various structures to create potent protease inhibitors. nih.gov For example, some sulfonamide-containing compounds have been developed as inhibitors of retroviral proteases like the one from the human immunodeficiency virus (HIV). google.comgoogle.com Amprenavir, a clinically used HIV protease inhibitor, features a sulfonamide group that is critical for its activity. nih.gov Additionally, sulfonamide derivatives have been investigated as inhibitors of cysteine proteases, such as caspases and cathepsins, which are implicated in diseases like rheumatoid arthritis and inflammatory bowel disease. nih.gov There is no specific data to indicate that this compound has been tested for its activity against HIV protease or cysteine proteases.
Kinase Inhibition (e.g., CLK4, CDK1, DDR1, RET, ERK1/2, PIKfyve, NNMT)
Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling, and their aberrant activity is linked to various diseases, including cancer. nih.gov Small molecule inhibitors of kinases are a major focus of drug discovery. nih.gov The sulfonamide scaffold is present in some kinase inhibitors. For instance, a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides were identified as selective and potent inhibitors of B-Raf(V600E), a mutated kinase found in certain cancers. nih.gov Sulfonamide derivatives have also been explored as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another tyrosine kinase involved in angiogenesis. nih.gov There is no specific information available regarding the inhibition of CLK4, CDK1, DDR1, RET, ERK1/2, PIKfyve, or NNMT by this compound.
Glycosidase and Amylase Inhibition (e.g., α-glucosidase, α-amylase)
Inhibitors of α-glucosidase and α-amylase are used to manage postprandial hyperglycemia in diabetes by delaying carbohydrate digestion. mdpi.com Various heterocyclic compounds, including some sulfonamide derivatives, have been shown to inhibit these enzymes. mdpi.comnih.gov For example, a series of cyclic sulfonamides with an N-arylacetamide group were identified as inhibitors of both α-glucosidase and α-amylase. mdpi.com Another study reported on 6-sulfonamide-2H-chromene derivatives with α-amylase inhibitory activity. nih.gov Currently, there is no available data on the inhibitory effects of this compound on α-glucosidase or α-amylase.
Phosphatase and Nucleotidase Inhibition (e.g., Intestinal Alkaline Phosphatase, Ecto-5'-nucleotidase)
Ecto-nucleotidases, including intestinal alkaline phosphatase (IAP) and ecto-5'-nucleotidase (e5'NT or CD73), are crucial enzymes in regulating extracellular nucleotide and nucleoside levels, which play a significant role in various physiological and pathological processes. nih.gov For instance, IAP is a gut enzyme that has been shown to have a protective role against metabolic syndrome. nih.gov The inhibition of these enzymes is a target for therapeutic intervention in conditions like cancer and inflammatory diseases. researchgate.netnih.gov While various classes of compounds, such as sulfonamide derivatives, have been identified as inhibitors of these enzymes, specific research detailing the inhibitory activity of this compound against intestinal alkaline phosphatase or ecto-5'-nucleotidase is not available in the public domain. researchgate.net
Lactate (B86563) Dehydrogenase (LDH) Inhibition
Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). nih.gov Inhibition of LDH is being explored as a potential anti-cancer strategy. nih.gov While various inhibitors of LDH have been developed and studied, there is no specific information available that describes the inhibition of lactate dehydrogenase by this compound.
Inhibition of Microbial Metabolic Enzymes (e.g., MabA/FabG1)
In the context of infectious diseases, enzymes involved in unique microbial metabolic pathways are attractive drug targets. For example, MabA (also known as FabG1) is an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov The discovery of inhibitors for MabA is a key area of research for developing new anti-tuberculosis drugs. nih.govresearchgate.net However, studies specifically investigating the inhibitory potential of this compound against MabA or other microbial metabolic enzymes are not currently present in the available literature.
Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2 family)
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis (programmed cell death). Overexpression of anti-apoptotic Bcl-2 family members, such as Bcl-xL and Mcl-1, is a common mechanism by which cancer cells evade apoptosis, contributing to tumor survival and resistance to therapy. nih.govnih.gov The development of small molecule inhibitors targeting these proteins is a promising area in cancer therapeutics. arvojournals.org Despite the importance of this target class, there is no published research on the effects of this compound on Bcl-2 family proteins.
Investigation of Non-Enzymatic Molecular Targets and Perturbed Cellular Pathways
Beyond direct enzyme inhibition, chemical compounds can exert their effects by interacting with non-enzymatic molecular targets or by perturbing cellular pathways. This can involve binding to receptors, ion channels, or structural proteins, or affecting signaling cascades within the cell. A thorough investigation of the scientific literature did not yield any studies focused on the non-enzymatic molecular targets or the specific cellular pathways that might be perturbed by this compound.
Rational Drug Design and Lead Optimization Strategies
Application of Fragment-Based Drug Design (FBDD) Principles to the Sulfonamide Scaffold
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with low affinity. nih.govmdpi.com These initial hits are then grown or linked together to generate more potent, high-affinity ligands. The sulfonamide scaffold is a well-established pharmacophore in medicinal chemistry and serves as an excellent starting point for FBDD approaches. nih.govnih.govimpactfactor.org
In the context of 1-ethynylcyclopropane-1-sulfonamide, the core sulfonamide group can be considered a primary fragment. Its ability to act as a hydrogen bond donor and acceptor allows it to interact with a wide range of biological targets. The cyclopropyl (B3062369) and ethynyl (B1212043) substituents can be viewed as vectors for fragment growth, enabling the exploration of different binding pockets and the optimization of potency and selectivity. For instance, a fragment library could be designed around the cyclopropylsulfonamide core, with variations in the substitution on the amine or the cyclopropyl ring to probe different regions of a target's active site.
A key advantage of FBDD is the high "hit rate" and the generation of leads with superior physicochemical properties compared to traditional high-throughput screening (HTS). The small size and low complexity of the initial fragments generally translate to better ligand efficiency (LE), a measure of the binding energy per heavy atom.
Table 1: Representative Ligand Efficiency of Sulfonamide-Based Fragments
| Fragment | Target | Binding Affinity (Kd) | Ligand Efficiency (LE) |
| Phenylsulfonamide | Carbonic Anhydrase II | 10 µM | 0.35 |
| 4-Carboxybenzenesulfonamide | Carbonic Anhydrase II | 1 µM | 0.42 |
| Biphenyl sulfonamide | MCL-1 | 50 µM | 0.28 nih.gov |
This table presents representative data for sulfonamide-based fragments to illustrate the concept of ligand efficiency. Data for this compound is not publicly available.
Scaffold Hopping and Bioisosteric Replacement for Improving Selectivity and Potency
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the central core (scaffold) of a known active molecule while retaining its biological activity. nih.govchemrxiv.orgmdpi.com This approach is particularly valuable for navigating around existing intellectual property, improving pharmacokinetic properties, or overcoming toxicity issues associated with the original scaffold.
For this compound, the cyclopropane (B1198618) ring itself can be a result of a scaffold hopping strategy, potentially replacing a less rigid or less metabolically stable group from a parent compound. youtube.com Conversely, the this compound scaffold can serve as a starting point for further hopping. For example, the cyclopropyl ring could be replaced with other small, strained ring systems like cyclobutane (B1203170) or oxetane (B1205548) to fine-tune the conformational rigidity and vectoral projection of the substituents.
Bioisosteric replacement is a related concept that involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.govcambridgemedchemconsulting.comchem-space.com This strategy is often employed to enhance potency, selectivity, and metabolic stability. In the case of this compound, several bioisosteric replacements could be envisioned:
Ethynyl Group: The terminal alkyne could be replaced with other small, linear groups such as a nitrile or a trifluoromethyl group to modulate electronic properties and metabolic stability.
Cyclopropyl Ring: As a bioisostere for a phenyl ring or other small aromatic systems, the cyclopropyl group offers a more three-dimensional structure and improved metabolic stability. nih.govacs.org It can also be replaced by other non-aromatic cyclic systems to alter solubility and lipophilicity.
Sulfonamide Group: While a core feature, in some contexts, the sulfonamide could be replaced by bioisosteres such as a phosphine (B1218219) oxide or a sulfonimidamide to alter pKa and hydrogen bonding patterns. chem-space.comresearchgate.net
Table 2: Potential Bioisosteric Replacements for this compound Moieties
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
| Ethynyl | Nitrile, Trifluoromethyl | Modulate electronics, improve metabolic stability |
| Cyclopropyl | Cyclobutyl, Oxetane, Phenyl | Fine-tune conformation, alter solubility, improve potency |
| Sulfonamide | Phosphine oxide, Sulfonimidamide | Alter pKa, modify hydrogen bonding capacity chem-space.comresearchgate.net |
Design and Synthesis of Multi-Targeted Sulfonamide Derivatives
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has led to the development of multi-targeted ligands, single molecules designed to interact with two or more distinct biological targets. scilit.com The sulfonamide scaffold is a versatile platform for the design of such agents due to its synthetic tractability and its presence in a wide array of approved drugs targeting different protein families. nih.govresearchgate.netnih.gov
The structure of this compound offers several points for diversification, making it a suitable candidate for the development of multi-targeted derivatives. For instance, by attaching a pharmacophore known to inhibit a second target to the sulfonamide nitrogen or the ethynyl terminus, a dual-acting inhibitor could be created. The design process would involve careful consideration of the spatial orientation of the two pharmacophores to ensure optimal binding to both targets.
For example, if the primary target of this compound is a specific enzyme, a secondary pharmacophore targeting a receptor involved in a related signaling pathway could be incorporated. The synthesis of such derivatives would likely involve multi-step sequences, potentially utilizing click chemistry with the terminal alkyne for the efficient introduction of the secondary pharmacophore. nih.govacs.org
Optimization of Key Molecular Interactions with Biological Targets
The potency and selectivity of a drug molecule are determined by the precise nature of its interactions with the biological target. For this compound, several key interactions can be optimized through rational design.
Sulfonamide Group: The sulfonamide moiety is a potent hydrogen bond donor and acceptor. The SO2 group can accept hydrogen bonds, while the NH group can donate them. These interactions are often crucial for anchoring the molecule in the active site of an enzyme, as seen in many sulfonamide-based inhibitors. nih.govnih.gov The acidity of the sulfonamide proton can be modulated by the electronic nature of the substituents on the nitrogen and the sulfonyl group, which in turn affects the strength of these interactions.
Cyclopropyl Ring: The cyclopropyl group is a rigid, lipophilic moiety that can engage in favorable van der Waals interactions within hydrophobic pockets of a protein. nih.govacs.org Its rigid nature can also pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding. The π-character of the C-C bonds in the cyclopropane ring can also lead to interactions with aromatic residues. acs.org
Ethynyl Group: The terminal alkyne is a small, rigid, and linear functional group. It can participate in several types of interactions, including hydrogen bonding (with the acidic alkyne proton), π-π stacking with aromatic residues, and interactions with metal ions in metalloenzymes. The ethynyl group in some kinase inhibitors has been shown to form a key hydrogen bond with the hinge region of the kinase. nih.gov
Computational methods such as molecular docking and molecular dynamics simulations can be employed to visualize and analyze these interactions, guiding the design of analogs with improved binding affinity and selectivity.
Development of this compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule that is potent and selective for a specific biological target and can be used to study the function of that target in a cellular or in vivo context. nih.govnih.govchomixbio.com The unique structure of this compound, particularly the presence of the terminal alkyne, makes it an excellent candidate for development into a chemical probe.
The ethynyl group can serve as a "handle" for "click" chemistry, a set of biocompatible reactions that allow for the efficient and specific attachment of reporter tags such as fluorophores or biotin. nih.govnih.gov This enables a variety of applications:
Target Identification: If the biological target of this compound is unknown, an alkyne-derivatized probe can be used in affinity-based protein profiling experiments to identify its binding partners in a complex biological sample.
Target Engagement and Localization: A fluorescently tagged version of the probe can be used to visualize the localization of the target protein within cells and to quantify target engagement in living systems.
Mechanism of Action Studies: By attaching a photo-affinity label to the probe, it can be used to covalently cross-link to its target upon photo-irradiation, allowing for the precise identification of the binding site.
The development of a chemical probe based on this compound would require the synthesis of an analog where the alkyne is accessible for the click reaction, and confirmation that this modification does not significantly impair its binding to the target.
Future Research Directions and Conceptual Therapeutic Potential
Exploration of Novel Biological Activities Beyond Established Sulfonamide Modalities
The sulfonamide group is a well-established pharmacophore, traditionally associated with antimicrobial activity through the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms. openaccesspub.orgnih.govnih.gov However, the therapeutic landscape of sulfonamides is expanding, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. ijpsonline.comresearchgate.net The incorporation of the rigid and strained cyclopropane (B1198618) ring, along with the reactive ethynyl (B1212043) group, onto the sulfonamide scaffold introduces novel structural and electronic features that could lead to interactions with new biological targets.
Future research should focus on screening 1-ethynylcyclopropane-1-sulfonamide against a diverse panel of biological targets. The cyclopropyl (B3062369) fragment is known to enhance potency, improve metabolic stability, and increase cell permeability, which could be advantageous in developing drugs for various diseases. acs.org The ethynyl group, a known pharmacophore in several approved drugs, can participate in various chemical interactions, including covalent bonding with target proteins, which could be exploited for developing targeted therapies.
Table 1: Potential Biological Activities for this compound
| Biological Target Class | Potential Therapeutic Area | Rationale |
|---|---|---|
| Kinases | Oncology, Inflammation | The unique scaffold could fit into ATP-binding sites of various kinases. |
| Proteases | Virology, Oncology | The ethynyl group could act as a warhead for covalent inhibition. |
| Carbonic Anhydrases | Glaucoma, Oncology | Sulfonamides are known inhibitors of carbonic anhydrases. nih.govijpsonline.com |
Advancements in Asymmetric Synthesis and Chiral Control of the Cyclopropane Core
The cyclopropane ring in this compound is a stereocenter, meaning the compound can exist as different enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the development of asymmetric synthetic methods to control the stereochemistry of the cyclopropane core is of paramount importance.
Recent advancements in asymmetric cyclopropanation reactions offer promising routes to enantiomerically pure cyclopropyl derivatives. rsc.orgcapes.gov.brrsc.org These methods often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. rsc.orgrsc.org For instance, chemoenzymatic strategies using engineered enzymes have shown high diastereo- and enantioselectivity in the construction of chiral cyclopropanes. nih.govnih.govacs.org Future research in this area should focus on adapting these methods for the synthesis of functionalized cyclopropanes that can be readily converted to the target sulfonamide. nih.govacs.org
Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design
In the context of this compound, AI and ML could be employed to:
Design novel analogs: Generate derivatives with optimized potency, selectivity, and pharmacokinetic profiles. youtube.com
Predict biological activity: Screen virtual libraries of related compounds against various biological targets.
Optimize synthetic routes: Propose efficient and stereoselective synthetic pathways.
A potential workflow would involve using a generative model to create a library of virtual compounds based on the this compound scaffold. These virtual compounds would then be screened using predictive models for activity against specific targets and for desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The most promising candidates could then be synthesized and tested experimentally. nih.govyoutube.com
Potential Role in Addressing Emerging Antimicrobial Resistance Mechanisms (Conceptual)
Antimicrobial resistance is a growing global health crisis, and there is an urgent need for new antibiotics with novel mechanisms of action. tandfonline.comtandfonline.comnih.govresearchgate.net While traditional sulfonamides are susceptible to resistance, primarily through mutations in the DHPS enzyme, novel sulfonamide derivatives have the potential to overcome these resistance mechanisms. tandfonline.comtandfonline.comnih.govresearchgate.netspringernature.com
The unique structure of this compound might allow it to:
Inhibit resistant DHPS enzymes: The distinct shape and electronic properties could enable binding to mutated forms of the enzyme that are resistant to traditional sulfonamides.
Inhibit alternative targets: The compound may exhibit activity against other essential bacterial enzymes, bypassing the DHPS-mediated resistance.
Act as a dual-target inhibitor: The molecule could potentially inhibit both DHPS and another essential bacterial target, making it more difficult for resistance to develop.
Conceptual studies could involve molecular modeling to predict the binding of this compound to both wild-type and resistant forms of DHPS. Furthermore, screening the compound against a panel of multidrug-resistant bacterial strains would be crucial to assess its potential as a novel antimicrobial agent.
Conceptual Applications in Modulating Novel Disease Pathways Identified Through Target Validation
The identification and validation of new drug targets are critical for the development of innovative therapies for a wide range of diseases. The unique chemical space occupied by this compound makes it an attractive candidate for screening against newly validated targets.
The combination of a rigid cyclopropane scaffold and a reactive ethynyl group could lead to highly specific interactions with novel protein binding sites. acs.org For example, the compound could be explored as a modulator of protein-protein interactions or as an inhibitor of enzymes in newly discovered disease pathways. Late-stage functionalization of complex molecules is a key strategy in drug discovery, and the cyclopropane and ethynyl moieties offer opportunities for further chemical modification to optimize binding to novel targets. acs.org
Future research should involve high-throughput screening of this compound and its derivatives against a broad range of newly validated targets implicated in diseases such as cancer, neurodegenerative disorders, and metabolic diseases.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sulfanilamide (B372717) |
| Sulfapyridine |
| Sulfacetamide |
| Succinoylsulfathiazole |
| Sulfathiazole |
| Sulfisoxazole |
| Sulfamethoxazole |
| Mafenide |
Q & A
Q. How can researchers determine the stability of 1-ethynylcyclopropane-1-sulfonamide under varying experimental conditions (e.g., pH, temperature)?
Answer: Stability studies should employ systematic experimental designs, such as accelerated degradation testing under controlled pH and temperature conditions. Analytical techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) can monitor structural integrity over time. Data should be validated using statistical tools (e.g., ANOVA) to identify significant degradation pathways .
Q. What spectroscopic methods are most effective for characterizing the molecular structure of this compound?
Answer: Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., sulfonamide, ethynyl), while - and -NMR elucidate electronic environments and spatial arrangements. X-ray crystallography provides definitive structural confirmation. Cross-validation of spectral data with computational models (e.g., density functional theory) enhances reliability .
Q. How can synthetic routes for this compound be optimized for yield and purity?
Answer: Design-of-experiments (DoE) methodologies, such as factorial designs, can systematically vary reaction parameters (e.g., catalyst loading, solvent polarity). Purification via recrystallization or column chromatography, followed by mass spectrometry (MS) analysis, ensures product purity. Kinetic studies identify rate-limiting steps for process optimization .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in cycloaddition reactions be resolved?
Answer: Contradictions often arise from uncontrolled variables (e.g., solvent effects, trace impurities). Advanced approaches include:
Q. What methodologies are suitable for analyzing nonlinear dose-response relationships in the compound’s biological activity?
Answer: Multivariate regression models or machine learning algorithms (e.g., random forests) can handle nonlinearity. Dose-response curves should be validated using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Bayesian statistics quantify uncertainty in potency estimates .
Q. How can researchers design experiments to elucidate the metabolic fate of this compound in vivo?
Answer: Isotopic labeling (e.g., -tagged compounds) paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites. Compartmental pharmacokinetic models integrate data from plasma, urine, and tissue samples. Ethical considerations require adherence to institutional review board (IRB) protocols for animal/human studies .
Data Analysis and Interpretation
Q. How should researchers address outliers in spectroscopic or biological assay data for this compound?
Answer: Outliers must be analyzed using Grubbs’ test or Dixon’s Q-test. If instrumental error is ruled out, replicate experiments under identical conditions clarify reproducibility. For biological assays, outlier removal should follow predefined criteria (e.g., >3 standard deviations from the mean) .
Q. What statistical frameworks are appropriate for reconciling conflicting toxicity profiles reported in literature?
Answer: Meta-analysis techniques aggregate data across studies, weighted by sample size and experimental rigor. Sensitivity analysis identifies confounding variables (e.g., cell line variability). Toxicity prediction models (e.g., QSAR) can highlight structural alerts for further validation .
Cross-Disciplinary and Emerging Methods
Q. How can machine learning enhance the design of this compound derivatives with improved selectivity?
Answer: Generative adversarial networks (GANs) propose novel structures, while molecular docking scores predict target affinity. Transfer learning leverages existing datasets (e.g., sulfonamide libraries) to reduce training data requirements. Experimental validation via high-throughput screening is critical .
Q. What ethical and methodological challenges arise in translating preclinical findings to clinical trials?
Answer: Preclinical-to-clinical translation requires rigorous dose extrapolation (allometric scaling) and toxicity profiling. IRB protocols must address informed consent and risk-benefit ratios. Methodological transparency, as per FAIR data principles, ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
